molecular formula C21H19F2NO5 B13461503 (2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B13461503
M. Wt: 403.4 g/mol
InChI Key: HSMLVCUIBHNDEV-SGTLLEGYSA-N
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Description

(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethoxy group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection of the amino group, introduction of the difluoromethoxy group, and the formation of the pyrrolidine ring. Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), difluoromethoxy reagents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the Fmoc protecting group play crucial roles in its reactivity and stability, allowing it to participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Uniqueness

Compared to similar compounds, (2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C21H19F2NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2S,4S)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12-,18-/m0/s1

InChI Key

HSMLVCUIBHNDEV-SGTLLEGYSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F

Origin of Product

United States

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